molecular formula C7H3BrF3N3 B13135691 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13135691
M. Wt: 266.02 g/mol
InChI Key: HWRHXEGVIRZEPT-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)pyridine.

    Bromination: The 2-(trifluoromethyl)pyridine is then brominated using bromine in the presence of a suitable solvent such as chloroform.

    Cyclization: The brominated product undergoes cyclization to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison

6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine ring system, which provides additional sites for chemical modification compared to simpler pyridine derivatives.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

HWRHXEGVIRZEPT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)NC(=N2)C(F)(F)F

Origin of Product

United States

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